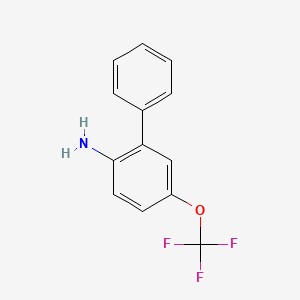

2-Amino-5-(trifluoromethoxy)biphenyl

Vue d'ensemble

Description

2-Amino-5-(trifluoromethoxy)biphenyl is a chemical compound with the molecular formula C13H10F3NO . It is used in various research and industrial applications .

Synthesis Analysis

The synthesis of 2-Amino-5-(trifluoromethoxy)biphenyl involves several steps. One method involves the use of a bromine solution, which is added dropwise under nitrogen and the mixture is heated to 50 °C for 12 hours . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of 2-Amino-5-(trifluoromethoxy)biphenyl consists of two benzene rings linked together by a carbon-carbon bond . The compound also contains a trifluoromethoxy group and an amino group .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-5-(trifluoromethoxy)biphenyl are complex and can involve several steps. For example, the Suzuki–Miyaura coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation, where the organoboron reagent is transferred from boron to palladium .Physical And Chemical Properties Analysis

2-Amino-5-(trifluoromethoxy)biphenyl has a molecular weight of 253.22 . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Novel Fluorinated Polyimides

A study conducted by Yang, Su, and Chen (2006) highlights the synthesis of a novel trifluoromethyl-containing aromatic diamine monomer, which was used to create a series of fluorinated polyimides. These polyimides exhibit good solubility, enhanced mechanical properties, and thermal stability, making them suitable for applications in materials science, particularly in creating high-performance polymers with improved solubility, reduced color intensity, lower dielectric constants, and moisture absorption (Yang, Su, & Chen, 2006).

Crystal Structures of Biphenyl Compounds

Research by Pandi et al. (2000) on the crystal structures of biphenyl compounds, including derivatives of 2-aminobiphenyls, provides foundational insights into the molecular geometry and potential chemical interactions of these compounds. This knowledge is crucial for the design of materials and pharmaceuticals based on biphenyl structures (Pandi et al., 2000).

Radical Arylation Reactions

A study by Hofmann, Jasch, and Heinrich (2014) demonstrates the preparation of substituted 2-aminobiphenyls through biphasic radical arylation reactions. This process utilizes dioxygen from air as an oxidant and highlights a metal-free method to access aminobiphenyls, potentially useful in organic synthesis and pharmaceutical research (Hofmann, Jasch, & Heinrich, 2014).

High Transparent Polyimides

Guan et al. (2015) synthesized a series of polyimides containing pyridine and biphenyl units, aiming to understand the structure-property relationships of such polymers. These materials showed promising thermal, mechanical, and optical properties, suggesting their applicability in advanced optical materials and electronics (Guan et al., 2015).

Liquid Crystal Compounds from Natural Molecules

Luo, Xiong, Wang, and Mo (2013) explored the synthesis of 2(5H)-furanone liquid-crystal compounds based on natural molecules and biphenyl derivatives. Their research opens avenues for the application of 2(5H)-furanones in liquid crystals, potentially impacting display technology and materials science (Luo, Xiong, Wang, & Mo, 2013).

Sulfonated Thin-Film Composite Nanofiltration Membranes

Liu et al. (2012) developed novel sulfonated aromatic diamine monomers to prepare thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, highlighting their potential in water treatment technologies (Liu et al., 2012).

Safety and Hazards

The safety data sheet for 2-Amino-5-(trifluoromethoxy)biphenyl indicates that it is classified under the GHS07 pictogram, with a signal word of "Warning" . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Orientations Futures

As for future directions, 2-Amino-5-(trifluoromethoxy)biphenyl continues to be a subject of research in various fields. It is sourced from leading manufacturers and supplied worldwide for various applications . Further studies are needed to fully understand its properties and potential applications.

Mécanisme D'action

Target of Action

It is often used as a reagent in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, it likely acts as a boron reagent . In these reactions, the boron reagent undergoes transmetalation, transferring an organic group from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds , which can result in the synthesis of a wide variety of organic compounds.

Propriétés

IUPAC Name |

2-phenyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)18-10-6-7-12(17)11(8-10)9-4-2-1-3-5-9/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSUFAAFDZLIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-9H-pyrido[2,3-b]indole](/img/structure/B3347317.png)

![Pyrimido[4,5-b]indolizine-10-carbonitrile, 1,4,6,7,8,9-hexahydro-4-oxo-](/img/structure/B3347344.png)